molecular formula C13H11N3O6S B601280 (6R,7R)-7-(4-羟基异恶唑-3-甲酰胺)-8-氧代-3-乙烯基-5-硫杂-1-氮杂双环(4.2.0)辛-2-烯-2-羧酸 CAS No. 1356842-10-8

(6R,7R)-7-(4-羟基异恶唑-3-甲酰胺)-8-氧代-3-乙烯基-5-硫杂-1-氮杂双环(4.2.0)辛-2-烯-2-羧酸

货号: B601280
CAS 编号: 1356842-10-8
分子量: 337.31
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefdinir impurity.

科学研究应用

  1. 相关化合物的合成和表征:一些研究重点关注该化合物的衍生物的合成和表征。例如,邓福立(2007)合成了一种相关化合物,苯甲基(6R,7R)-3-羟甲基-8-氧代-7-水杨醛基氨基-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸酯,收率高,并使用红外和1HNMR技术对其进行了表征(Deng, 2007)。类似地,袁哲东(2007)为相关化合物开发了一个复杂的合成工艺(Yuan, 2007)

  2. 杂质和副产物研究:K. V. P. Rao 等人(2006)描述了头孢地尼(一种与本化合物密切相关的药物)的污染物的合成。他们鉴定了在头孢地尼原料药制备过程中形成的各种副产物(Rao et al., 2006)。K. Rao 等人(2007)使用高效液相色谱、光谱数据(核磁共振、红外、质谱)分离和表征了头孢地尼原料药中的未知杂质,并讨论了它们的结构解析(Rao et al., 2007)

  3. 临床和药理研究:已经对该化合物的衍生物进行了各种临床评估。E. Koch 等人(1979)报告了相关头孢菌素衍生物的临床试验结果,强调了其在治疗各种感染中的疗效(Koch et al., 1979)。R. Bergmann 等人(1979)评估了类似化合物与其他抗生素在实验性细菌鼠感染中的化学治疗效果(Bergmann et al., 1979)

  4. 用于特定应用的新型衍生物的合成:Lorena Blau 等人(2008)报道了一种新的头孢菌素衍生物的合成和核磁共振表征,该衍生物可用作载体,用于含有氨基的多种药物(Blau et al., 2008)

  5. 分子结构和性质研究:M. Ramalingam 等人(2011)对相关化合物 7-氨基-8-氧代-3-乙烯基-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸的 FT-IR 和 FT-拉曼光谱进行了详细研究。他们进行了量子化学计算,并讨论了其作为微观非线性光学 (NLO) 材料的潜力(Ramalingam et al., 2011)

作用机制

Target of Action

Cefdinir impurity F, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

The compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis eventually leads to cell lysis, which results in the death of bacteria that are susceptible to this drug .

Biochemical Pathways

The primary biochemical pathway affected by Cefdinir impurity F is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, the compound prevents the formation of a complete and functional bacterial cell wall . This interference with the cell wall synthesis pathway leads to bacterial cell lysis and death .

Pharmacokinetics

The mean plasma elimination half-life of the compound is approximately 1.7 (±0.6) hours . The compound displays linear pharmacokinetics over the 200–400mg dose range, but exhibits nonlinear pharmacokinetics at a higher dose (600mg) . Decreases in its elimination rate, apparent oral clearance (cl/f), and renal clearance have been observed in individuals with impaired renal function .

Result of Action

The primary molecular effect of Cefdinir impurity F’s action is the inhibition of cell wall synthesis in bacteria, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of Cefdinir impurity F can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption. Additionally, the presence of other substances in the environment, such as food or other drugs, can impact the compound’s bioavailability and effectiveness. It’s also worth noting that the compound’s action can be influenced by the specific characteristics of the bacterial strain it is targeting, including the strain’s susceptibility to cephalosporins and its potential production of beta-lactamase enzymes .

属性

IUPAC Name

(6R,7R)-3-ethenyl-7-[(4-hydroxy-1,2-oxazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6S/c1-2-5-4-23-12-8(11(19)16(12)9(5)13(20)21)14-10(18)7-6(17)3-22-15-7/h2-3,8,12,17H,1,4H2,(H,14,18)(H,20,21)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZFCJHOKSKSPM-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=NOC=C3O)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159492
Record name 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356842-10-8
Record name Cefdinir impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356842108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-HYDROXYISOXAZOLE-3-CARBOXAMIDO)-8-OXO-3-VINYL-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0788M5CZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。